molecular formula C19H21N3O2 B400192 N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide

N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide

Cat. No.: B400192
M. Wt: 323.4g/mol
InChI Key: PWHAGQFZVKYCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to a benzylidene group, which is further connected to an amino phenyl acetamide moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide typically involves the condensation of 4-(4-morpholinyl)benzaldehyde with 4-aminophenylacetamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(4-bromo-benzylidene]amino}phenyl)acetamide: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.

    N-(4-{[4-(4-methoxy-benzylidene]amino}phenyl)acetamide:

Uniqueness

N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4g/mol

IUPAC Name

N-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C19H21N3O2/c1-15(23)21-18-6-4-17(5-7-18)20-14-16-2-8-19(9-3-16)22-10-12-24-13-11-22/h2-9,14H,10-13H2,1H3,(H,21,23)

InChI Key

PWHAGQFZVKYCFX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.